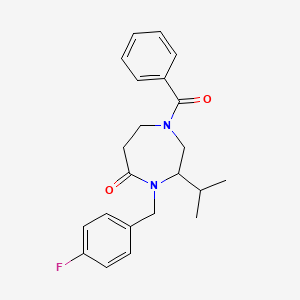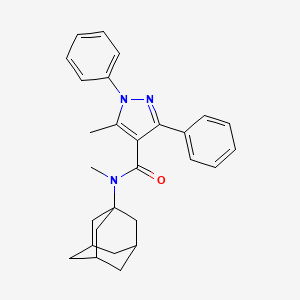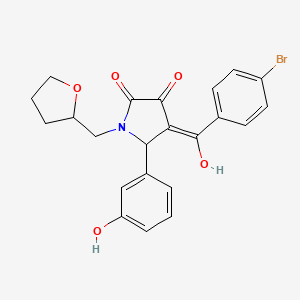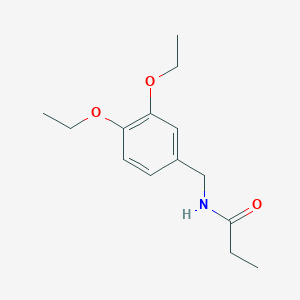![molecular formula C14H19NO3 B5316058 N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential use as a research chemical. MT-45 was first synthesized in the 1970s, and its chemical structure is similar to other opioids such as fentanyl and tramadol.
Mecanismo De Acción
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide acts as an agonist at mu-opioid receptors, which are found in the brain and spinal cord. Activation of these receptors leads to a decrease in the perception of pain, as well as feelings of euphoria and relaxation. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a higher affinity for mu-opioid receptors than other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to produce a range of physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to increase levels of dopamine in the brain, which may contribute to its potential for abuse. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been associated with a range of side effects, including nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages as a research chemical, including its high affinity for mu-opioid receptors and its potential use in treating opioid addiction. However, its potential for abuse and associated side effects make it a challenging compound to work with in a laboratory setting. Additionally, the legality of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide varies by country, which can make it difficult to obtain for research purposes.
Direcciones Futuras
Future research on N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide could focus on its potential use in treating opioid addiction and withdrawal symptoms. Additionally, further studies could investigate the safety and efficacy of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide compared to other opioids currently used in clinical practice. Finally, research could explore the potential of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide as a tool for investigating the role of mu-opioid receptors in pain management and addiction.
Métodos De Síntesis
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized through several methods, including the reduction of 2-(3-methoxyphenyl)ethylamine with sodium borohydride, and the reaction of 2-(3-methoxyphenyl)acetonitrile with diethylamine. The purity of the final product can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been used primarily as a research chemical, particularly in studies related to opioid receptors and pain management. It has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a high affinity for mu-opioid receptors, which are primarily responsible for mediating the analgesic effects of opioids.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(11-5-3-6-12(9-11)17-2)15-14(16)13-7-4-8-18-13/h3,5-6,9-10,13H,4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISIBKDWWABLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199051 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)


![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)

![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)
